Btc AM

Calcium Imaging Neuronal Signaling Low-Affinity Indicators

High-affinity Ca²⁺ indicators (e.g., Fura-2) saturate in high-calcium microdomains, masking graded NMDA receptor responses and limiting ion-channel HTS. BTC AM eliminates this constraint with a Kd of 7-26 µM and an excitation shift (480→401 nm) enabling ratiometric correction for dye loading, photobleaching, and motion artifacts. • Resolves incremental [Ca²⁺]i changes during 10-50 µM glutamate-evoked NMDA activation where Fura-2 saturates. • Detects Tl⁺ flux through potassium channels, validated for automated plate-reader HTS of channel activators/inhibitors. • Exhibits 6-fold Zn²⁺ fluorescence enhancement at the Ca²⁺ isosbestic point-no other low-affinity ratiometric indicator offers this dual-detection capability. Supplied as a cell-permeable AM ester; shipped ambient with desiccant. Custom synthesis and bulk packaging available upon inquiry.

Molecular Formula C45H45N3O20S
Molecular Weight 979.9 g/mol
Cat. No. B593711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBtc AM
SynonymsN-[2-[(acetyloxy)methoxy]-2-oxoethyl]-N-[3-(2-benzothiazolyl)-6-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]-2-oxo-2H-1-benzopyran-7-yl]-glycine(acetyloxy)methyl ester
Molecular FormulaC45H45N3O20S
Molecular Weight979.9 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=C3C(=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5S4)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
InChIInChI=1S/C45H45N3O20S/c1-26-10-11-34(47(18-40(53)64-22-60-27(2)49)19-41(54)65-23-61-28(3)50)37(14-26)58-12-13-59-38-16-31-15-32(44-46-33-8-6-7-9-39(33)69-44)45(57)68-36(31)17-35(38)48(20-42(55)66-24-62-29(4)51)21-43(56)67-25-63-30(5)52/h6-11,14-17H,12-13,18-25H2,1-5H3
InChIKeyJHWYIECNPLLVMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BTC AM: Low-Affinity Ratiometric Calcium Indicator


BTC AM is a cell-permeable acetoxymethyl ester of BTC (benzothiazole coumarin), a low-affinity calcium indicator with a dissociation constant (Kd) of 7–26 μM [1]. Upon intracellular hydrolysis by esterases, BTC AM releases the active BTC fluorophore, which exhibits a calcium-dependent excitation maximum shift from ~480 nm (Ca²⁺-free) to ~401 nm (Ca²⁺-bound), enabling ratiometric measurements [2]. BTC AM is primarily employed in neuronal calcium imaging, smooth muscle activation studies, and high-throughput screening assays for ion channel activity due to its visible-light excitation and compatibility with standard fluorescence instrumentation [3].

Indicator type Low-affinity ratiometric Ca²⁺ probe
Excitation Visible-light (400/485 nm) – standard fluorescence microscopes
Loading format Cell-permeable AM ester; intracellular esterase activation
Kd context 7–26 μM, suitable for moderate-high [Ca²⁺] microdomains

BTC AM Substitution: Data Quality Risks


Low-affinity calcium indicators are not functionally interchangeable due to divergent physicochemical properties that critically influence experimental readouts. BTC AM distinguishes itself through a unique combination of visible-light excitation, a ratiometric response driven by an excitation shift, and a distinctive metal-ion selectivity profile [1]. Generic substitution with indicators such as Fura-2FF or Oregon Green BAPTA-5N can result in mismatched affinity ranges, suboptimal dynamic ranges for high-calcium microdomains, or incompatibility with multiplexed Zn²⁺ detection [2]. The quantitative evidence below delineates specific performance thresholds that directly inform reagent selection for high-concentration calcium measurements and specialized ion-channel assays [3].

BTC AM Visible excitation & ratiometric shift; low-affinity Kd ~7-26 μM Fura-2FF / mag-Fura-2 Different Kd (~6 μM, ~20 μM) may shift dynamic range; UV excitation may increase phototoxicity
BTC AM Graded neuronal Ca²⁺ response to NMDA; dual Ca²⁺/Zn²⁺ detection Fura-2 / Fluo-4 High-affinity indicators saturate; single-wavelength readout may not correct for dye loading; no Zn²⁺ discrimination
BTC AM Thallium-sensitive for K⁺ channel HTS Oregon Green BAPTA-5N No reported thallium sensitivity; may not support Tl⁺ flux assay

Head-to-Head Evidence: BTC AM vs. Key Indicators


Distinct Calcium Affinity and Visible-Light Excitation

BTC AM's active metabolite, BTC, displays a calcium dissociation constant (Kd) of 7–26 μM, positioning it as a low-affinity indicator suitable for measuring moderate to high intracellular calcium concentrations [1]. In a comparative study of low-affinity ratiometric indicators, BTC's Kd was determined to be approximately 12 μM, while Fura-2FF exhibited a Kd of ~6 μM and mag-Fura-2 a Kd of ~20 μM [2]. BTC's excitation wavelengths (400/485 nm) fall within the visible spectrum, contrasting with the UV excitation required for Fura-2 and its derivatives, thereby reducing phototoxicity and enabling use on standard fluorescence microscopes equipped with visible-light sources [3].

Ca²⁺ affinity & excitation
Head-to-head
Kd ~12 μM (BTC) vs ~6 μM (Fura-2FF), ~20 μM (mag-Fura-2); visible 400/485 nm vs UV
Intermediate affinity supports moderate-high Ca²⁺ transient resolution without UV phototoxicity
Comparative study; Kd values context-dependent
Calcium Imaging Neuronal Signaling Low-Affinity Indicators

Ratiometric Excitation Shift Measurement

BTC AM undergoes a pronounced excitation maximum shift from approximately 480 nm in the Ca²⁺-free state to 401 nm upon calcium binding [1]. This spectral property allows for ratiometric quantification of [Ca²⁺]i that is intrinsically corrected for variations in dye loading, cell thickness, photobleaching, and dye leakage [2]. In contrast, non-ratiometric single-wavelength indicators such as Fluo-4 exhibit only an intensity increase upon calcium binding, rendering measurements susceptible to artifacts from uneven dye distribution and focal plane drift [3].

Ratiometric shift
Class-level
Excitation max 480 nm → 401 nm upon Ca²⁺ binding; dual-excitation ratiometry
Ratiometric readout corrects for dye loading, photobleaching – reported improved quantitative accuracy
Class-level inference; verify for your imaging setup
Ratiometric Imaging Quantitative Calcium Analysis Fluorescence Microscopy

Graded Neuronal Calcium Responses to NMDA Stimulation

In cultured neurons, BTC AM-loaded cells exhibited graded [Ca²⁺]i responses to glutamate receptor stimulation with N-methyl-D-aspartate (NMDA) in the concentration range of 10–50 μM [1]. Under identical experimental conditions, Fura-2-loaded neurons failed to distinguish between these stimulus intensities, demonstrating a binary response profile [2]. This functional distinction arises from BTC's lower calcium affinity (Kd ~7–26 μM) relative to Fura-2 (Kd ~0.2 μM), which prevents dye saturation at moderate to high [Ca²⁺]i levels encountered during excitatory neurotransmission [3].

Graded NMDA response
Head-to-head
BTC AM resolves incremental [Ca²⁺]i across 10–50 μM NMDA; Fura-2 fails (binary only)
Enables differentiation of glutamatergic input intensity – reported model-response context
Cultured neurons; experimental conditions may vary
Neuronal Calcium Imaging Glutamate Signaling Excitotoxicity

Dual Ca²⁺/Zn²⁺ Detection via Zn²⁺ Fluorescence

A comparative analysis of ionic selectivity revealed that among low-affinity ratiometric calcium indicators (mag-Fura-2, Fura-2FF, BTC), only BTC produced distinct spectral differences between Ca²⁺ and Zn²⁺ binding [1]. Specifically, the presence of Zn²⁺ increased BTC fluorescence by 6-fold at the Ca²⁺ isosbestic point, a property not observed with Fura-2FF or mag-Fura-2 [2]. This unique behavior suggests that BTC can function as a fluorescent Zn²⁺ indicator, offering a dual-purpose probe for investigating calcium-zinc crosstalk in cellular signaling [3].

Dual Ca²⁺/Zn²⁺ detection
Head-to-head
6-fold fluorescence increase at Ca²⁺ isosbestic point with Zn²⁺; other low-affinity indicators show no discrimination
Reported Zn²⁺-sensitive readout supports metal ion crosstalk imaging
Data to verify for specific cell models
Zinc Detection Metal Ion Selectivity Multiplexed Imaging

High-Throughput K⁺ Channel Screening via Thallium Flux

BTC AM has been validated as a thallium-sensitive fluorescent reporter for monitoring potassium channel activity in clonal cell lines [1]. In this assay format, thallium ions selectively permeate open potassium channels and bind to intracellular BTC, generating an optical signal proportional to channel activity [2]. This methodology is explicitly described in a patent application for high-throughput screening of ion channel modulators, with BTC AM serving as the primary detection reagent [3]. Alternative low-affinity calcium indicators, including Fura-2FF and Oregon Green BAPTA-5N, lack documented sensitivity to thallium ions and are therefore unsuitable for this specific application.

Thallium flux HTS
Method context
Validated Tl⁺ indicator for K⁺ channel HTS; optical signal proportional to channel activity
Supports automated plate-reader screening; other low-affinity indicators lack documented Tl⁺ sensitivity
Patent-based method; verify in your assay format
High-Throughput Screening Potassium Channel Thallium Flux Assay

Efficient Neuronal Loading and Photodamage Mitigation

BTC/AM is readily loaded into cultured neurons and rapidly hydrolyzed to the active BTC fluorophore, with little evidence of dye compartmentalization into organelles as assessed by digitonin lysis, Co²⁺ quenching, and confocal microscopy [1]. However, BTC gradually becomes unresponsive to [Ca²⁺]i under routine imaging conditions, an effect directly proportional to cumulative fluorescence illumination [2]. This photodamage can be minimized by attenuating light intensity or reducing exposure duration [3]. In contrast, Fura-2FF exhibits lower susceptibility to photodamage and maintains a wider dynamic range upon Ca²⁺ binding, making it preferable for extended time-lapse experiments [4].

Neuronal loading & photostability
Head-to-head
Efficient loading, minimal compartmentalization; photodamage proportional to cumulative illumination vs Fura-2FF more photostable
Suitable for acute neuronal Ca²⁺ assays with controlled light; extended imaging may favor Fura-2FF
Qualitative assessment; optimize illumination for your protocol
Neuronal Loading Dye Compartmentalization Photostability

Recommended Applications of BTC AM


Graded Neuronal Calcium Response Imaging

BTC AM is the preferred calcium indicator for studies requiring resolution of incremental [Ca²⁺]i changes during NMDA receptor activation (10–50 μM glutamate). As demonstrated in head-to-head comparisons, BTC AM reports graded responses across this concentration range, whereas Fura-2 saturates and fails to discriminate between stimulus intensities [1]. This application is critical for investigations of synaptic plasticity, excitotoxicity, and calcium-dependent neuronal signaling pathways.

K⁺ Channel Modulator Screening with Thallium Flux

BTC AM is uniquely qualified for thallium-based high-throughput screening of potassium channel activity. The indicator binds thallium ions entering through open potassium channels, producing a fluorescent readout suitable for automated plate readers [2]. This assay format is documented in patent literature as a validated method for identifying potassium channel activators and inhibitors, and BTC AM cannot be replaced by other low-affinity calcium indicators due to their lack of thallium sensitivity [3].

Dual Ca²⁺/Zn²⁺ Detection in Live Cells

BTC AM's 6-fold fluorescence enhancement in the presence of Zn²⁺ at the Ca²⁺ isosbestic point enables bimodal detection of these two physiologically important cations [4]. This application is particularly valuable for studying synaptic zinc release, ischemic neuronal injury, and metal ion crosstalk in cellular signaling networks. No other low-affinity ratiometric calcium indicator (including Fura-2FF and mag-Fura-2) exhibits this dual-detection capability [5].

Ratiometric Calcium Imaging in Smooth Muscle and Stores

BTC AM is suitable for detecting elevated calcium levels associated with activation of smooth muscle and intracellular calcium stores [6]. Its low affinity (Kd 7–26 μM) and visible-light excitation enable accurate ratiometric measurements in tissues where high [Ca²⁺]i concentrations preclude the use of high-affinity indicators. The ratiometric readout corrects for motion artifacts and dye loading heterogeneity inherent to contractile tissue preparations [7].

Application
Selection Property
Validation Focus
Neuronal calcium transient resolution
Low-affinity ratiometric response
NMDA dose-response endpoint context
Thallium-flux K⁺ channel screening
Thallium sensitivity
Automated plate-reader signal endpoint
Ca²⁺/Zn²⁺ crosstalk imaging
Zn²⁺-specific fluorescence enhancement
Isobestic-point signal separation review
Smooth muscle/store Ca²⁺ measurement
Visible-light ratiometric excitation
Motion-artifact correction endpoint

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Btc AM

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.